molecular formula C24H30ClN B12751376 3-Deoxy 3-chloroabiraterone CAS No. 2484719-16-4

3-Deoxy 3-chloroabiraterone

Cat. No.: B12751376
CAS No.: 2484719-16-4
M. Wt: 368.0 g/mol
InChI Key: AABSRCWNTZDUBK-VJLLXTKPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy 3-chloroabiraterone involves several steps, starting from abiraterone acetate. The process typically includes chlorination reactions under controlled conditions to introduce the chlorine atom at the desired position on the steroid backbone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxy 3-chloroabiraterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Deoxy 3-chloroabiraterone involves the inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. By inhibiting CYP17, this compound reduces the production of androgens, thereby slowing the growth of androgen-dependent cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Deoxy 3-chloroabiraterone is unique due to the presence of a chlorine atom at the 3-position, which can significantly alter its biological activity and pharmacokinetic properties compared to its parent compound and other derivatives .

Properties

CAS No.

2484719-16-4

Molecular Formula

C24H30ClN

Molecular Weight

368.0 g/mol

IUPAC Name

3-[(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine

InChI

InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1

InChI Key

AABSRCWNTZDUBK-VJLLXTKPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl

Origin of Product

United States

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